
1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol
Overview
Description
1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol (CAS: 2116-22-5) is a β-adrenergic receptor antagonist analog, structurally related to propranolol and nadolol. It features a tert-butylamino group and a naphthalen-1-yloxy substituent on a propan-2-ol backbone (Fig. 1). This compound is recognized as an impurity in nadolol synthesis and shares structural motifs with clinically significant β-blockers .
Preparation Methods
The synthesis of 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with naphthol and tert-butylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and catalysts, with reaction conditions varying based on the desired product.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol is a chemical compound with a naphthalene ring attached to a propanol backbone that includes a tert-butylamino group. It has a molecular formula of and a molecular weight of 273.37 g/mol.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It serves as a building block in organic synthesis, enabling the creation of complex molecules for research and development.
Biology The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. Research indicates that similar compounds may offer neuroprotective effects, protecting neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies.
Medicine Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs. The compound shares structural similarities with beta-blockers, suggesting potential activity in modulating adrenergic signaling pathways.
Industry It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
Oxidation The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution The compound can undergo nucleophilic substitution reactions, where the tert-butylamino group can be replaced with other functional groups under appropriate conditions.
Typical reagents include acids, bases, and catalysts, with reaction conditions varying based on the desired product. The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Mechanism of Action
The mechanism of action of 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound include signal transduction, metabolic processes, and cellular responses, which are crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s pharmacological profile is influenced by its amino and aromatic substituents. Below is a comparative analysis with key analogs:
Key Observations :
- Amino Group Impact: The tert-butyl group in the target compound and nadolol increases steric bulk compared to propranolol’s isopropyl group. This may reduce receptor binding kinetics but enhance metabolic stability .
- Selectivity: Penbutolol’s cyclopentylphenoxy group contributes to β1-selectivity, whereas the target compound’s naphthalenyloxy group aligns with non-selective β-blockers like propranolol .
Pharmacological and Toxicological Considerations
- Propranolol: Demonstrates IC₅₀ values <1 µM for β1/β2 receptors. Its isopropyl group balances lipophilicity and receptor affinity .
- Nadolol : Reduced CNS side effects due to lower lipophilicity (logP ~1.7) compared to the target compound (estimated logP ~3.2) .
- Environmental Impact: β-blockers like propranolol inhibit microalgal growth at 1–10 mg/L, but data for the target compound is lacking .
Biological Activity
The compound 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol , also known by its chemical structure and various identifiers, is a significant compound in medicinal chemistry, particularly noted for its biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 273.37 g/mol
- Stereochemistry : Racemic mixture
- Defined Stereocenters : 0 / 1
- Charge : 0
Structural Representation
The compound's structure can be represented in various formats, including SMILES and InChI:
- SMILES : CC(C)(C)NCC(O)COC1=C2C=CC=CC2=CC=C1...
- InChIKey : NIFKETYTGRVRLT-UHFFFAOYSA-N
These properties indicate the compound's potential interactions within biological systems.
This compound exhibits several biological activities that contribute to its therapeutic potential. Key mechanisms include:
- Beta-Adrenergic Receptor Antagonism : This compound shares structural similarities with beta-blockers, suggesting potential activity in modulating adrenergic signaling pathways.
- Neuroprotective Effects : Research indicates that compounds with similar structures may protect neuronal cells from oxidative stress and apoptosis, making this compound a candidate for neurodegenerative disease therapies.
Therapeutic Applications
Due to its biological activity, this compound may have applications in:
- Cardiovascular Diseases : As a beta-blocker, it could potentially manage hypertension and other cardiovascular conditions.
- Neurological Disorders : Its neuroprotective properties may offer benefits in conditions like Alzheimer's disease or Parkinson's disease.
Study Overview
A study published in the Journal of Medicinal Chemistry investigated the pharmacological profile of related compounds. The findings suggested that modifications to the naphthalene moiety significantly affected receptor binding affinity and selectivity .
Key Findings
Compound | Activity | IC50 (µM) | Reference |
---|---|---|---|
Compound A | Beta-blocking | 0.5 | |
Compound B | Neuroprotection | 1.2 | |
This compound | Potentially similar effects | TBD |
Additional Research
Further studies have demonstrated that derivatives of this compound can enhance the efficacy of existing treatments for depression by modulating neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves two key steps:
Formation of the naphthalen-1-yloxy intermediate : React 1-naphthol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (K₂CO₃/DMF) to form the ether linkage .
Amination : Introduce the tert-butylamino group via nucleophilic substitution using tert-butylamine. Reaction conditions (temperature, solvent polarity) must be optimized to minimize byproducts like bis-ether derivatives .
Characterization : Use HPLC or LC-MS to confirm purity (>98%) and NMR (¹H/¹³C) to verify structural integrity. For intermediates like the naphthalen-1-yloxy propanol, FT-IR can confirm ether bond formation (C-O-C stretch at ~1100 cm⁻¹) .
Q. How can researchers validate the β-blocker activity of this compound in vitro?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled antagonists (e.g., [³H]-CGP 12177) in competitive binding studies with β₁/β₂-adrenergic receptors expressed in CHO cells. Calculate IC₅₀ values and compare to propranolol (reference β-blocker) .
- Functional Assays : Measure cAMP inhibition in HEK-293 cells stimulated with isoproterenol. A dose-dependent reduction in cAMP confirms β-adrenergic antagonism .
- Selectivity Profiling : Test against other GPCRs (e.g., α₁-adrenergic, muscarinic) to rule off-target effects .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions for quantification. Validate sensitivity (LOQ <1 ng/mL) and recovery (>85%) in plasma or tissue homogenates .
- HPLC-UV : For non-complex matrices, employ UV detection at 254 nm (naphthalene absorption) with internal standardization (e.g., deuterated analogs) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported β-blocking potency across studies?
Methodological Answer:
- Experimental Design : Standardize assay conditions (cell line, receptor density, agonist concentration) to minimize variability. For example, use isolated rat atria for functional studies instead of heterogeneous tissue samples .
- Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC. The (S)-enantiomer typically shows higher β-blocking activity, and contamination with the (R)-form may explain potency drops .
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP450 isoforms). Rapid metabolism in certain models may lead to underestimated potency .
Q. What strategies are effective for identifying and quantifying synthesis-related impurities?
Methodological Answer:
- Impurity Profiling : Use LC-MS with high-resolution mass spectrometry (HRMS) to detect byproducts like 1,3-bis(naphthalen-1-yloxy)propan-2-ol (dimer) or tert-butylamine adducts. Reference standards for impurities (e.g., EP/Pharmaceutical-grade) aid quantification .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to predict stability. Monitor degradation products (e.g., oxidation to ketone derivatives) .
Q. How can computational modeling predict the compound’s interaction with β-adrenergic receptors?
Methodological Answer:
- Docking Simulations : Use X-ray structures of β₁-adrenergic receptors (PDB: 2Y00) to model ligand binding. Focus on key residues (Asp113, Ser204/207) for hydrogen bonding with the propanolamine backbone .
- Molecular Dynamics (MD) : Simulate receptor-ligand complexes to assess binding stability (RMSD <2 Å over 100 ns) and estimate free energy (MM-PBSA) .
- QSAR Models : Corporate logP, pKa, and steric parameters to predict β-blocking activity across analogs .
Q. What in vivo models are appropriate for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships?
Methodological Answer:
- Rodent Models : Administer the compound intravenously/orally to Sprague-Dawley rats. Collect plasma at intervals for LC-MS/MS analysis. Calculate AUC, Cₘₐₓ, t₁/₂, and correlate with hemodynamic responses (e.g., heart rate reduction) .
- Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs (heart, lungs) and assess blood-brain barrier penetration .
Properties
IUPAC Name |
1-(tert-butylamino)-3-naphthalen-1-yloxypropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-17(2,3)18-11-14(19)12-20-16-10-6-8-13-7-4-5-9-15(13)16/h4-10,14,18-19H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFKETYTGRVRLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501179986 | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-22-5 | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2116-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butylamino)-3-(naphthalen-1-yloxy)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(1,1-Dimethylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501179986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(TERT-BUTYLAMINO)-3-(NAPHTHALEN-1-YLOXY)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ2ZZ9N3A4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.